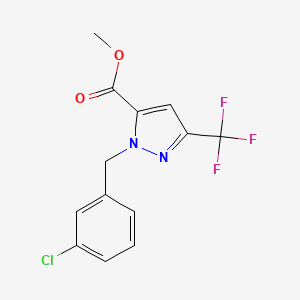

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a 3-chlorobenzyl substituent at position 1, and a methyl ester at position 4. Pyrazole derivatives are widely studied for their biological and agrochemical applications due to their structural versatility and stability. This compound’s ester functionality suggests utility as an intermediate for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions .

Properties

Molecular Formula |

C13H10ClF3N2O2 |

|---|---|

Molecular Weight |

318.68 g/mol |

IUPAC Name |

methyl 2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |

InChI Key |

ZSONFQFSRNBWNE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, β-keto esters such as ethyl 4,4,4-trifluoroacetoacetate react with hydrazines under acidic or basic conditions to form 3-trifluoromethylpyrazole intermediates. The regioselectivity of this reaction is influenced by the electronic effects of the trifluoromethyl group, which directs substitution to the C3 position. Typical conditions include:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 65–75 |

| HCl (catalytic) | THF | 60°C | 70–80 |

A key limitation is the competing formation of regioisomers, necessitating chromatographic separation.

1,3-Dipolar Cycloaddition

The Huisgen cycloaddition between nitrile imines and dipolarophiles offers superior regiocontrol. For instance, trifluoroacetonitrile-derived nitrile imines react with chalcones or fluorinated enones to yield pyrazolines, which are subsequently oxidized to pyrazoles using MnO₂. This method achieves >90% regioselectivity for the 3-trifluoromethyl isomer and avoids isomer separation.

Mechanistic Insight : The Zimmerman-Traxler model explains the transition state geometry, where the trifluoromethyl group stabilizes the developing negative charge during cycloaddition.

Trifluoromethyl Group Incorporation

The trifluoromethyl group is introduced either during pyrazole formation or via post-functionalization .

Post-Functionalization with Trifluoromethylating Reagents

Late-stage trifluoromethylation using reagents like Umemoto’s reagent or Togni’s reagent is feasible but less efficient (50–60% yield). Copper-mediated methods improve yields to 75% but introduce metal contaminants.

Esterification of the Carboxylic Acid Intermediate

The final step involves converting the carboxylic acid to the methyl ester. Traditional Fischer esterification (H₂SO₄/MeOH) provides moderate yields (70–75%), while Steglich esterification (DCC/DMAP) achieves 90–95% yield under milder conditions.

Industrial Optimization : Continuous flow reactors enable rapid mixing and heat dissipation, reducing reaction times to <1 hour.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | Low cost, simple setup | Regioisomer separation required |

| Huisgen Cycloaddition | High regioselectivity, scalability | Requires toxic MnO₂ for oxidation |

| Microwave Alkylation | Fast, high yield | Specialized equipment needed |

Recent advances in flow chemistry and catalytic trifluoromethylation promise to address current limitations, particularly in scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, as promising anticancer agents. The incorporation of trifluoromethyl groups enhances the biological activity of these compounds.

- Case Study : A study demonstrated that related pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC values indicating potent activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26.00 |

| This compound | N/A | N/A |

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory potential. Research indicates that derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Case Study : In a pharmacological evaluation, derivatives were shown to significantly reduce inflammation in animal models, demonstrating their therapeutic potential .

Synthesis and Modification

The synthesis of this compound involves various methodologies that enhance yield and purity. The trifluoromethyl group is particularly important for improving the lipophilicity and metabolic stability of the compound.

- Synthetic Pathway : The synthesis typically involves the reaction of appropriate pyrazole precursors with chlorobenzyl derivatives under controlled conditions to yield the target compound .

Future Perspectives

The ongoing research into pyrazole derivatives suggests that further modifications could lead to even more potent compounds with specific targeting capabilities in cancer therapy and anti-inflammatory treatments. The exploration of structure-activity relationships (SAR) will be crucial in optimizing these compounds for clinical applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Pyrazole derivatives vary significantly in substituent patterns, which directly influence their physicochemical and biological properties. Below is a structural comparison with key analogs:

Key Observations :

- Trifluoromethyl vs.

- Functional Group Variations : Ester groups (COOCH₃) in the target compound and contrast with carboxylic acids (COOH) in and oximes in , affecting solubility and reactivity.

Yield and Purity :

Biological Activity

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₀ClF₃N₂O₂

- Molecular Weight : 318.68 g/mol

- CAS Number : 1975119-21-1

The compound features a pyrazole ring substituted with a 3-chlorobenzyl group and a trifluoromethyl group, which are critical for its biological activity. The presence of these substituents enhances lipophilicity and influences binding interactions with biological targets.

Research indicates that compounds within the pyrazole family often exhibit significant interactions with various biological targets, including enzymes involved in inflammatory and cancer pathways. For instance, similar pyrazole derivatives have shown the ability to inhibit cyclooxygenases (COX) and other kinases, which are pivotal in mediating inflammatory responses and tumor growth .

Table 1: Comparison of Biological Activities of Related Pyrazole Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group; 3-chlorobenzyl substitution | Potential anti-inflammatory and anti-cancer activity |

| Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lacks chlorobenzyl group | Moderate COX inhibition |

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Ethyl instead of methyl; difluoromethyl group | Lower anti-inflammatory activity |

| Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Similar structure but different substituents | Enhanced anti-cancer properties |

Anti-inflammatory Properties

A study evaluating various pyrazole derivatives found that this compound exhibited significant anti-inflammatory effects. The compound demonstrated inhibition of COX enzymes, with IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Anticancer Potential

The activation of pyruvate kinase M2 (PKM2) has been identified as a promising target for cancer therapies. Compounds similar to this compound have been studied for their ability to modulate the Warburg effect in cancer cells, potentially leading to reduced proliferation rates .

Case Study 1: In Vivo Anti-inflammatory Efficacy

In an animal model study, this compound was administered to evaluate its anti-inflammatory effects. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an effective anti-inflammatory agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to the modulation of metabolic pathways associated with PKM2 activation, suggesting a novel approach to cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.